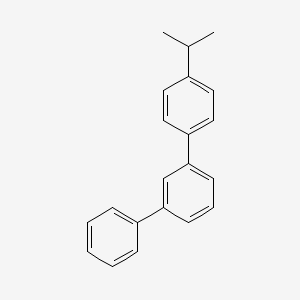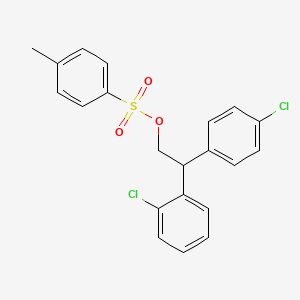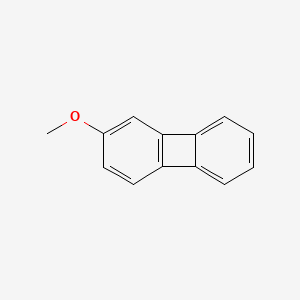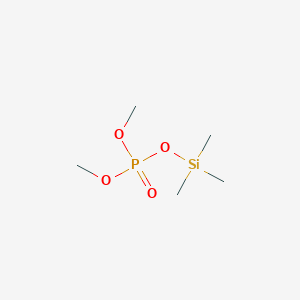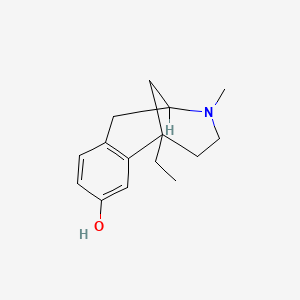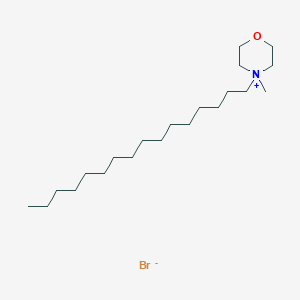
4-Hexadecyl-4-methylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexadecyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C21H44NOBr. It is known for its surfactant properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexadecyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Hexadecyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hexadecyl-4-methylmorpholine .
Scientific Research Applications
4-Hexadecyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.
Biology: The compound is employed in the study of cell membranes and as a reagent in biochemical assays.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 4-Hexadecyl-4-methylmorpholin-4-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and ionic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-Decyl-4-methylmorpholin-4-ium bromide
- 4-Octyl-4-methylmorpholin-4-ium bromide
Uniqueness
4-Hexadecyl-4-methylmorpholin-4-ium bromide is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and membrane interaction .
Properties
CAS No. |
13316-71-7 |
|---|---|
Molecular Formula |
C21H44BrNO |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-hexadecyl-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C21H44NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MDDMJLVYCDPTPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


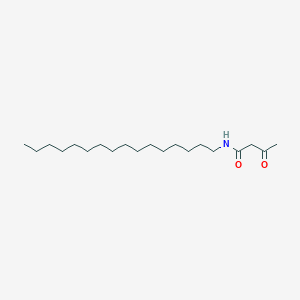

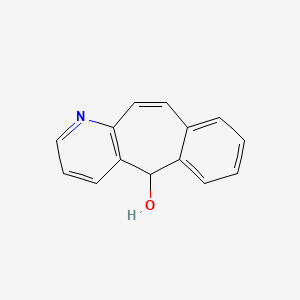



![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
